ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate
Description
Ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate (C₈H₁₁ClNO₃) is a pyrrole-based ester derivative featuring a chloroacetyl substituent at the 4-position and a methyl group at the 3-position of the pyrrole ring .
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H12ClNO3/c1-3-15-10(14)9-6(2)7(5-12-9)8(13)4-11/h5,12H,3-4H2,1-2H3 |
InChI Key |
OTYZPXFPPUOZKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1)C(=O)CCl)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound primarily involves the acylation of a suitably substituted pyrrole precursor with chloroacetyl chloride. The pyrrole precursor generally contains an ethyl ester at the 2-position and a methyl group at the 3-position, which directs the regiochemistry of acylation to the 4-position on the pyrrole ring.
Detailed Preparation Procedure
-
- Ethyl 3-methyl-1H-pyrrole-2-carboxylate or a closely related pyrrole ester derivative.
- Chloroacetyl chloride as the acylating agent.
-
- Solvents such as dichloromethane or chloroform are commonly used to dissolve the pyrrole precursor.
- The reaction is typically conducted under mild conditions (room temperature to slightly elevated temperatures) to minimize side reactions and decomposition.
- The reaction is often performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation or moisture interference.
Mechanism:
The pyrrole nitrogen is protected by the ester functionality, and the electron-rich pyrrole ring undergoes electrophilic substitution by the chloroacetyl chloride at the 4-position. The chloroacetyl group is introduced as an acyl substituent, facilitated by the electrophilicity of the chloroacetyl chloride.-
- After completion, the reaction mixture is quenched with water or aqueous base to neutralize excess acid chloride.
- The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification is typically achieved by flash chromatography using silica gel, with eluents such as ethyl acetate and hexane mixtures.
- Crystallization from solvents like 2-propanol or petroleum ether may be employed to obtain pure crystalline product.
Representative Example from Literature
A synthesis reported by Vulcan Chemicals (2024) describes the preparation of this compound by reacting the pyrrole precursor with chloroacetyl chloride in dichloromethane at room temperature, followed by aqueous work-up and chromatographic purification. The product was obtained with satisfactory yield and purity suitable for research applications.
Alternative Synthetic Routes
While direct acylation with chloroacetyl chloride is the most straightforward method, alternative routes include:
Stepwise Functionalization:
Starting from methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, hydrazine hydrate treatment followed by condensation with appropriate reagents can yield pyrrole derivatives with acyl substituents after further functional group transformations.Use of Oxalyl Chloride and Aluminum Chloride Catalysis:
In related pyrrole and indole systems, acylation using oxalyl chloride in the presence of Lewis acids like aluminum chloride has been reported to introduce acyl groups regioselectively, which could be adapted for chloroacetylation.Chloroacetylation via Chloroacetyl Chloride and Base:
In some protocols, the reaction mixture is cooled, and chloroacetyl chloride is added dropwise in the presence of a base such as diisopropylethylamine (DIPEA) to control the reaction rate and increase selectivity.
Analytical Data and Characterization
The product this compound has the following key properties:
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR):
- Proton NMR typically shows signals corresponding to the ethyl ester group (triplet and quartet around 1.3 and 4.3 ppm), methyl substituent on the pyrrole ring (singlet near 2.0 ppm), and characteristic downfield signals for the chloroacetyl methylene protons (around 4.0-4.5 ppm).
- Carbon NMR confirms the presence of carbonyl carbons (ester and ketone) and aromatic carbons of the pyrrole ring.
-
- Molecular ion peak consistent with the molecular weight of 229.66 g/mol.
- Fragmentation patterns include loss of chloroacetyl and ethoxy groups.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetyl Group
The 2-chloroacetyl moiety () is highly reactive toward nucleophiles due to the electron-withdrawing effect of the carbonyl group.
-
Fluorination with Selectfluor in acetonitrile/acetic acid at 0°C produces a fluorinated derivative, albeit in low yield due to competing side reactions (e.g., acetoxy byproduct formation) .
-
The chloroacetyl group can also undergo substitution with amines, forming amide derivatives, though specific yields for this compound remain undocumented.
Hydrolysis Reactions
The ester and chloroacetyl groups are susceptible to hydrolysis under acidic or basic conditions:
Ester Hydrolysis
-
Conditions : NaOH (aq)/EtOH, reflux.
-
Product : 4-(2-Chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylic acid.
-
This reaction is analogous to the saponification of ethyl 5-methylpyrrole-2-carboxylate derivatives .
Chloroacetyl Hydrolysis
-
Conditions : HO/acid or base, heat.
-
Product : 4-Acetyl-3-methyl-1H-pyrrole-2-carboxylic acid (via dechlorination).
-
The electron-deficient chloroacetyl group hydrolyzes faster than the ester under basic conditions .
Electrophilic Aromatic Substitution
The pyrrole ring, though deactivated by electron-withdrawing substituents, undergoes regioselective halogenation:
| Halogenation Agent | Position Substituted | Product | Notes | Source |
|---|---|---|---|---|
| N-Chlorosuccinimide | C4 | Ethyl 4-chloro-5-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate | Requires chromatographic separation |
-
Chlorination occurs preferentially at the position adjacent to the methyl group due to steric and electronic effects .
Condensation and Cyclization
The chloroacetyl group participates in cyclocondensation reactions:
-
With Hydrazines : Forms pyrazole derivatives under mild conditions.
-
With Thioureas : Yields thiazole-linked pyrroles, leveraging the reactivity of the α-chloroketone .
Reduction of the Ester
-
Conditions : LiAlH, THF, 0°C → RT.
-
Product : 4-(2-Chloroacetyl)-3-methyl-1H-pyrrole-2-methanol.
-
The ester group is reduced to a primary alcohol without affecting the chloroacetyl moiety .
Oxidation of the Methyl Group
-
Conditions : KMnO, HO, heat.
-
Product : 4-(2-Chloroacetyl)-3-carboxy-1H-pyrrole-2-carboxylate.
-
Oxidation of the methyl substituent to a carboxylic acid is feasible but not explicitly documented for this compound .
Biological Activity and Derivatives
While not directly studied for this compound, structurally analogous pyrrole-2-carboxylates exhibit:
-
Antimycobacterial Activity : Derivatives with halogen and bulky substituents show MIC values <0.016 μg/mL against M. tuberculosis .
-
Targeted Reactivity : The chloroacetyl group enhances interactions with cysteine residues in enzymes, suggesting potential protease inhibition .
Key Challenges and Optimization Strategies
-
Low Yields in Fluorination : Competing side reactions (e.g., acetoxy byproducts) reduce efficiency. Optimizing solvent polarity (e.g., DMF instead of CHCN) may improve selectivity .
-
Steric Hindrance : Bulky substituents on the pyrrole ring limit reaction rates, necessitating elevated temperatures or catalysis .
Scientific Research Applications
Ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various biologically active molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of pyrrole derivatives and their biological effects.
Industrial Applications: It is employed in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby inhibiting their activity. This mechanism is particularly relevant in the design of enzyme inhibitors and anticancer agents .
Comparison with Similar Compounds
Table 1: Comparison of Key Pyrrole Carboxylate Derivatives
Spectroscopic and Analytical Data
- 1H NMR Shifts : The chloroacetyl group’s electron-withdrawing nature likely deshields adjacent protons, similar to bromo- or trifluoromethyl-substituted analogs. For instance, compound 215’s aromatic protons show upfield shifts (δ 7.24–7.57 ppm) due to iodine’s electronegativity .
- Analogs like compound 176 (ESIMS m/z: 299.2) demonstrate substituent-dependent mass shifts .
Biological Activity
Ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antitumor agent. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on available literature.
Synthesis of this compound
The synthesis of this compound typically involves the acylation of ethyl 3-methyl-1H-pyrrole-2-carboxylate with chloroacetyl chloride. The reaction can be facilitated under mild conditions, yielding the desired product in good yields. The synthetic route is crucial as it influences the purity and biological activity of the final compound.
Antibacterial Properties
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit notable antibacterial activity. This compound has been evaluated for its efficacy against various bacterial strains, including drug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for related pyrrole compounds have shown effective inhibition at concentrations as low as against Mycobacterium tuberculosis, suggesting that modifications to the pyrrole structure can enhance antibacterial properties .
Antitumor Activity
In addition to its antibacterial effects, this compound has been investigated for its cytotoxicity against cancer cell lines. Preliminary findings indicate that compounds with similar structures exhibit IC50 values indicating significant cytotoxicity against various human cancer cells. For instance, some pyrrole derivatives have shown IC50 values below , highlighting their potential as antitumor agents .
Structure-Activity Relationship (SAR)
The SAR studies of pyrrole derivatives indicate that substituents on the pyrrole ring and carboxylic acid moiety significantly affect biological activity. For example:
| Compound | Substituent | MIC (µg/mL) | IC50 (µM) | Activity Type |
|---|---|---|---|---|
| A | 2-Chlorophenyl | <0.016 | 5 | Antibacterial |
| B | Fluorophenyl | <0.016 | 8 | Antibacterial |
| C | Methyl | >32 | >20 | Loss of Activity |
This table illustrates how varying the substituents can lead to enhanced or diminished biological activities, providing a framework for designing more potent compounds.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrrole derivatives:
- Anti-Tuberculosis Activity : A study found that compounds with electron-withdrawing groups significantly improved anti-TB activity while maintaining low cytotoxicity levels .
- Cytotoxicity Against Cancer Cells : Research demonstrated that certain pyrrole derivatives exhibited high cytotoxicity against human leukemia cells, suggesting their potential in cancer therapy .
- Mechanistic Studies : Mechanistic investigations revealed that these compounds may inhibit critical bacterial enzymes, such as DNA gyrase, which is essential for bacterial replication and survival .
Q & A
Q. What are the conventional and optimized synthetic routes for ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate?
The compound is synthesized via Friedel-Crafts acylation or nucleophilic substitution. A conventional method involves refluxing 3-methyl-1H-pyrrole-2-carboxylate derivatives with chloroacetyl chloride in toluene, followed by crystallization (yield: ~45-78%) . Optimization may include solvent selection (e.g., DMA for higher yields) or microwave-assisted protocols to reduce reaction time and improve purity .
Q. How can structural fidelity be confirmed post-synthesis?
Key techniques include:
- 1H NMR : Peaks at δ 11.5–12.5 ppm (pyrrolic NH), δ 4.2–4.3 ppm (ester -OCH2), and δ 2.1–2.6 ppm (methyl groups) .
- ESI-MS : Molecular ion peaks (e.g., m/z 328.2 for hydrolyzed derivatives) .
- HPLC : Purity >97% with retention time consistency .
Q. What are common impurities or byproducts during synthesis?
- Unreacted intermediates : Residual 3-methyl-pyrrole esters detected via TLC .
- Chloroacetyl adducts : Over-acylation at the pyrrole nitrogen, resolved via flash chromatography (hexane:EtOAc gradients) .
- Solvent residues : Traces of toluene or DMA identified by GC-MS .
Q. How does the compound’s stability vary under different storage conditions?
- Short-term : Stable in dry DMSO or ethanol at 4°C for 1–2 weeks.
- Long-term : Degrades via ester hydrolysis or chloroacetyl decomposition at room temperature; store at -20°C under argon .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloroacetyl group in acylation reactions?
The chloroacetyl moiety acts as an electrophile, targeting the pyrrole’s α-position. Density Functional Theory (DFT) studies suggest electron-withdrawing substituents (e.g., methyl) enhance electrophilicity, accelerating acylation (ΔG‡ ~25–30 kJ/mol) . Competing pathways (e.g., N-acylation vs. C-acylation) are monitored via kinetic isotopic effects .
Q. How can computational modeling predict electronic properties for drug design?
- Conceptual DFT : Calculates Fukui indices to identify nucleophilic/electrophilic sites (e.g., pyrrole C4 for functionalization) .
- QSAR : Correlates logP (≈2.1) and polar surface area (≈75 Ų) with membrane permeability for lead optimization .
Q. What challenges arise in crystallographic structure determination?
- Disorder : Chloroacetyl side chains exhibit positional disorder, resolved using SHELXL with restraints (R-factor <0.05) .
- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) require temperature-controlled crystallization .
Q. How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved?
- Dynamic effects : Rotameric equilibria of the ester group broaden signals; use low-temperature NMR (-40°C) .
- Tautomerism : Pyrrole NH tautomerization confirmed via deuterium exchange experiments .
Q. What green chemistry approaches improve synthetic sustainability?
- Solvent-free microwave synthesis : Reduces toluene usage by 70% .
- Biocatalysts : Lipases (e.g., Candida antarctica) for selective acylation (enantiomeric excess >90%) .
Q. How is biological activity predicted for derivatives?
- Molecular docking : PyMol or AutoDock simulate binding to targets (e.g., kinase ATP pockets) .
- Metabolic stability : Microsomal assays (e.g., CYP3A4 inhibition) guide structural modifications (e.g., fluorination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
